molecular formula C14H10Cl2O3 B6406848 4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid CAS No. 1261993-53-6

4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid

Cat. No.: B6406848
CAS No.: 1261993-53-6
M. Wt: 297.1 g/mol
InChI Key: YJLDDDIQLWPADF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron or aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products with different halogen or alkyl groups.

    Oxidation: Products like 4-chloro-2-(4-chloro-2-methoxyphenyl)benzaldehyde or this compound.

    Reduction: Products like 4-chloro-2-(4-chloro-2-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-methylbenzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: 4-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid is unique due to the presence of two chlorine atoms and a methoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-7-9(16)2-4-10(13)12-6-8(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLDDDIQLWPADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691088
Record name 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-53-6
Record name 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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